molecular formula C16H18ClN5O2 B604890 N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE CAS No. 1092308-19-4

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B604890
CAS No.: 1092308-19-4
M. Wt: 347.8g/mol
InChI Key: WKHHAZKDHIQAPC-UHFFFAOYSA-N
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Description

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring substituted with a chloromethoxyphenyl group, a tetrazole ring, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Chloromethoxyphenyl Group: The furan ring is then functionalized with a chloromethoxyphenyl group using electrophilic aromatic substitution reactions.

    Introduction of the Tetrazole Ring: The tetrazole ring is introduced through a cycloaddition reaction involving an azide and a nitrile compound.

    Attachment of the Propyl Group: The final step involves the alkylation of the tetrazole ring with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to changes in cellular processes or functions.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-ETHYL-2H-1,2,3,4-TETRAZOL-5-AMINE
  • N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-METHYL-2H-1,2,3,4-TETRAZOL-5-AMINE

Uniqueness

N-{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}-2-PROPYL-2H-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of functional groups and its potential applications. The presence of the propyl group, in particular, may confer distinct properties compared to similar compounds with different alkyl groups.

Properties

CAS No.

1092308-19-4

Molecular Formula

C16H18ClN5O2

Molecular Weight

347.8g/mol

IUPAC Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C16H18ClN5O2/c1-3-8-22-20-16(19-21-22)18-10-12-5-7-14(24-12)11-4-6-15(23-2)13(17)9-11/h4-7,9H,3,8,10H2,1-2H3,(H,18,20)

InChI Key

WKHHAZKDHIQAPC-UHFFFAOYSA-N

SMILES

CCCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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